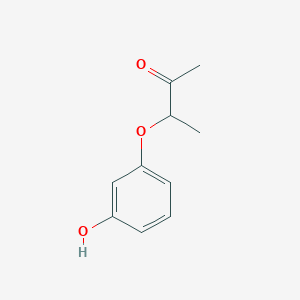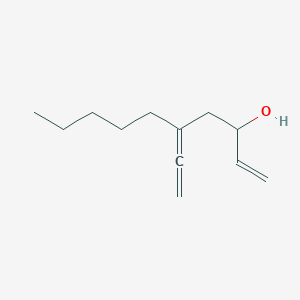
2-(1-Phenylhepta-1,2-dien-3-YL)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a hepta-1,2-dien-3-yl chain, which is further connected to a propane-1,3-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with heptadienal under specific conditions to form the hepta-1,2-dien-3-yl intermediate. This intermediate is then subjected to a reaction with propane-1,3-diol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dienyl group to a more saturated hydrocarbon chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the dienyl chain can undergo conjugation with other unsaturated systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,2-diol: Similar structure but with a different diol moiety.
2-(1-Phenylhepta-1,2-dien-3-yl)butane-1,3-diol: Similar structure but with a butane backbone instead of propane.
Uniqueness
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol is unique due to its specific combination of a phenyl group, a hepta-1,2-dien-3-yl chain, and a propane-1,3-diol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
825628-41-9 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
InChI |
InChI=1S/C16H22O2/c1-2-3-9-15(16(12-17)13-18)11-10-14-7-5-4-6-8-14/h4-8,10,16-18H,2-3,9,12-13H2,1H3 |
InChIキー |
GWOUDZAOTGTAQH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=CC1=CC=CC=C1)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
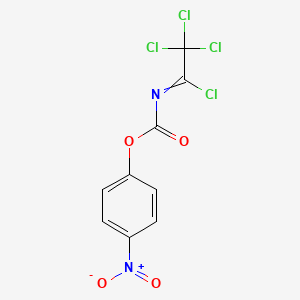
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
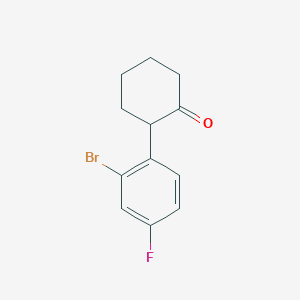
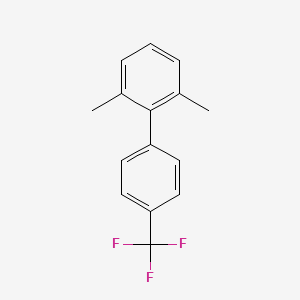
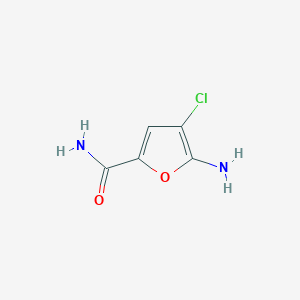
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
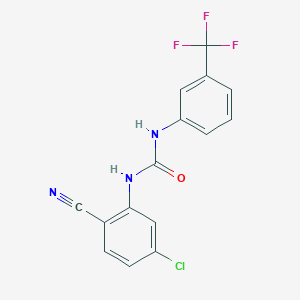
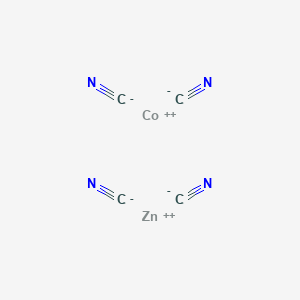
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
